5-(Pyridin-3-yl)pyrazin-2-amine 5-(Pyridin-3-yl)pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 1159816-78-0
VCID: VC14414461
InChI: InChI=1S/C9H8N4/c10-9-6-12-8(5-13-9)7-2-1-3-11-4-7/h1-6H,(H2,10,13)
SMILES:
Molecular Formula: C9H8N4
Molecular Weight: 172.19 g/mol

5-(Pyridin-3-yl)pyrazin-2-amine

CAS No.: 1159816-78-0

Cat. No.: VC14414461

Molecular Formula: C9H8N4

Molecular Weight: 172.19 g/mol

* For research use only. Not for human or veterinary use.

5-(Pyridin-3-yl)pyrazin-2-amine - 1159816-78-0

Specification

CAS No. 1159816-78-0
Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
IUPAC Name 5-pyridin-3-ylpyrazin-2-amine
Standard InChI InChI=1S/C9H8N4/c10-9-6-12-8(5-13-9)7-2-1-3-11-4-7/h1-6H,(H2,10,13)
Standard InChI Key SJGNIZFAJDLNQE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=CN=C(C=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(Pyridin-3-yl)pyrazin-2-amine features a pyrazine core substituted at the 2-position with an amine group (-NH2_2) and at the 5-position with a pyridin-3-yl ring. The pyrazine ring (C4H4N2\text{C}_4\text{H}_4\text{N}_2) provides a planar, electron-deficient framework, while the pyridine substituent introduces additional nitrogen-based electronic effects . X-ray crystallography of analogous compounds reveals that the pyridine ring adopts a nearly perpendicular orientation relative to the pyrazine plane, minimizing steric hindrance and optimizing π-π stacking interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H9N5\text{C}_9\text{H}_9\text{N}_5
Molecular Weight172.19 g/mol
Hydrogen Bond Donors2 (amine and pyridine N)
Hydrogen Bond Acceptors5 (pyrazine and pyridine N)
Topological Polar SA78.4 Ų

Synthetic Methodologies

Coupling Reactions

The synthesis of 5-(Pyridin-3-yl)pyrazin-2-amine typically involves cross-coupling strategies to unite pyrazine and pyridine subunits. A prominent route utilizes Buchwald–Hartwig amination, where a halogenated pyrazine intermediate reacts with a pyridinylboronic acid derivative under palladium catalysis . For example:

  • Halogenation: 2-Aminopyrazine is brominated at the 5-position using N\text{N}-bromosuccinimide (NBS) in CH3CN\text{CH}_3\text{CN} .

  • Suzuki–Miyaura Coupling: The 5-bromo intermediate undergoes cross-coupling with pyridin-3-ylboronic acid in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 in a 1,4-dioxane/water mixture .

5-Bromo-pyrazin-2-amine+Pyridin-3-ylboronic acidPd catalyst5-(Pyridin-3-yl)pyrazin-2-amine\text{5-Bromo-pyrazin-2-amine} + \text{Pyridin-3-ylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{5-(Pyridin-3-yl)pyrazin-2-amine}

Regioselective Amination

Alternative approaches exploit the reactivity of pyridinium N\text{N}-aminides. Treatment with diazonium salts introduces arylazo groups, followed by reductive cleavage of the NN\text{N}-\text{N} bond to yield the primary amine . This method ensures regioselectivity at the pyrazine 5-position, avoiding undesired isomers.

CompoundCHK1 IC50_{50} (nM)CHK2 IC50_{50} (nM)Solubility (μg/mL)
5-(Pyridin-3-yl)pyrazin-2-amine12 ± 1.2180 ± 1534.5
5-(Pyridin-2-yl) analog8 ± 0.995 ± 822.1

ADME Properties

Microsomal stability assays in mouse liver microsomes (MLM) show moderate metabolic clearance (49% remaining after 30 min) . The compound’s logP of 1.2 predicts favorable membrane permeability, aligning with its use in oral drug formulations .

Material Science Applications

Coordination Chemistry

The bifunctional nature of 5-(Pyridin-3-yl)pyrazin-2-amine enables its use as a ligand in metal-organic frameworks (MOFs). The pyridine nitrogen and amine group coordinate to transition metals like Cu(II) and Fe(III), forming porous networks with applications in gas storage .

Optoelectronic Materials

Future Directions

Ongoing research aims to:

  • Optimize synthetic yields (>75%) via flow chemistry techniques .

  • Explore synergistic effects in combination therapies with PARP inhibitors .

  • Develop chiral derivatives for asymmetric catalysis .

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